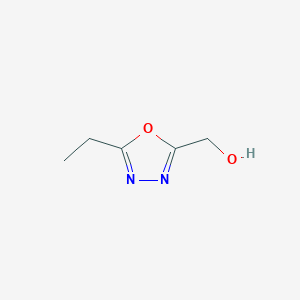
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol, also known as EM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been used as a pesticide and growth regulator. In material science, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been used as a building block for the synthesis of various polymers.
Wirkmechanismus
The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is not fully understood, but it is believed to act by inhibiting the activity of enzymes and disrupting cellular processes. (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell membranes and inhibiting enzyme activity.
Biochemical and Physiological Effects:
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In animal studies, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to reduce inflammation, lower blood glucose levels, and improve liver function. In vitro studies have shown that (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has several advantages for lab experiments, including its ease of synthesis, low cost, and broad range of potential applications. However, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol. One area of interest is the development of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol-based materials for use in various applications, such as drug delivery systems and sensors. Another area of interest is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol and its potential applications in medicine and agriculture.
In conclusion, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a promising chemical compound with potential applications in various fields. Its ease of synthesis, low cost, and broad range of potential applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol can be synthesized through a one-step reaction of ethyl hydrazinecarboxylate, formaldehyde, and acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained in high yield.
Eigenschaften
IUPAC Name |
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEDFUMZEPUSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)
